N-Acetyl-5-hydroxy-L-tryptophan
Description
Structure
3D Structure
Properties
CAS No. |
67010-10-0 |
|---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H14N2O4/c1-7(16)15-12(13(18)19)4-8-6-14-11-3-2-9(17)5-10(8)11/h2-3,5-6,12,14,17H,4H2,1H3,(H,15,16)(H,18,19)/t12-/m0/s1 |
InChI Key |
MOFGVUQTFJGNSG-LBPRGKRZSA-N |
SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O |
Other CAS No. |
67010-10-0 |
sequence |
X |
Synonyms |
5-hydroxy-N-acetyltryptophan 5-OHNAT |
Origin of Product |
United States |
Biochemical Synthesis and Metabolic Fates of N Acetyl 5 Hydroxy L Tryptophan
Biosynthetic Precursors and Pathways
The journey from the essential amino acid L-tryptophan to N-acetylserotonin involves a series of enzymatic conversions, highlighting a conserved metabolic pathway in various biological systems.
Derivation from L-Tryptophan (Trp) in Biological Systems
The biosynthetic pathway for N-acetylserotonin begins with the essential amino acid L-tryptophan. nih.govnih.govtaylorandfrancis.com The initial and rate-limiting step is the hydroxylation of tryptophan to form 5-hydroxytryptophan (B29612) (5-HTP). nih.govtaylorandfrancis.comnih.gov This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH), which exists in two forms, TPH1 and TPH2. nih.govnih.gov TPH is a monooxygenase that utilizes molecular oxygen and the cofactor tetrahydrobiopterin (BH4) to add a hydroxyl group to the tryptophan molecule. nih.govnih.gov
Role of 5-Hydroxytryptophan (5-HTP) as an Immediate Precursor
Following its synthesis, 5-hydroxytryptophan (5-HTP) serves as the direct precursor to serotonin (B10506) (5-hydroxytryptamine, 5-HT). nih.govnews-medical.netresearchgate.net This conversion is a decarboxylation reaction, meaning a carboxyl group is removed from the 5-HTP molecule. The enzyme responsible for this step is aromatic L-amino acid decarboxylase (AADC), which requires vitamin B6 as a cofactor. news-medical.netresearchgate.netyoutube.com The conversion of 5-HTP to serotonin is a critical step, as serotonin is the immediate substrate for the final N-acetylation step. nih.govtaylorandfrancis.comreactome.org
Enzymology of N-Acetylation
The enzyme Arylalkylamine N-acetyltransferase (AANAT) is central to the synthesis of N-acetylserotonin. Its characterization, function, and the mechanisms that regulate its activity are critical for understanding the production of this important biomolecule.
Characterization and Functional Analysis of Arylalkylamine N-acetyltransferase (AANAT) / Serotonin N-acetyltransferase (SNAT)
Arylalkylamine N-acetyltransferase (AANAT) is the penultimate enzyme in the melatonin (B1676174) biosynthesis pathway, catalyzing the conversion of serotonin to N-acetylserotonin. wikipedia.orgnih.govnih.gov It belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily of enzymes. wikipedia.orgnih.gov In humans, the AANAT gene is located on chromosome 17q25 and produces a 23 kDa enzyme. wikipedia.org The enzyme is highly conserved across evolution. wikipedia.org
AANAT follows an ordered ternary-complex mechanism, where acetyl-CoA binds to the enzyme first, followed by serotonin. wikipedia.org After the transfer of the acetyl group, N-acetylserotonin is released, followed by coenzyme A. wikipedia.org Besides serotonin, AANAT can also use other arylalkylamines as substrates, including tryptamine and phenethylamine. wikipedia.org The enzyme's structure consists of a highly twisted beta-sheet flanked by alpha-helices, and it undergoes a significant conformational change upon substrate binding. proteopedia.org
Table 1: Key Enzymes in the Biosynthesis of N-Acetyl-5-hydroxy-L-tryptophan
| Enzyme | Abbreviation | Precursor | Product | Cofactor(s) |
|---|---|---|---|---|
| Tryptophan Hydroxylase | TPH | L-Tryptophan | 5-Hydroxytryptophan (5-HTP) | Tetrahydrobiopterin (BH4), O₂ |
| Aromatic L-amino acid decarboxylase | AADC | 5-Hydroxytryptophan (5-HTP) | Serotonin (5-HT) | Vitamin B6 (Pyridoxal phosphate) |
| Arylalkylamine N-acetyltransferase | AANAT / SNAT | Serotonin (5-HT) | This compound | Acetyl-Coenzyme A |
Cofactor Dependencies and Regulatory Mechanisms of AANAT Activity
The activity of AANAT is critically dependent on its cofactor, acetyl-CoA, which provides the acetyl group for the N-acetylation reaction. wikipedia.orgyoutube.com The regulation of AANAT is complex and involves several post-translational mechanisms, primarily phosphorylation. nih.govnih.gov
In vertebrates, AANAT activity is significantly influenced by the circadian clock and light exposure. nih.govmdpi.com During the night, elevated levels of cyclic AMP (cAMP) lead to the phosphorylation of AANAT by protein kinase A (PKA). nih.govpnas.org Phosphorylation occurs at specific sites on the enzyme, such as threonine 31 (T31) and serine 205 (S205) in the ovine enzyme. pnas.org
This phosphorylation promotes the binding of AANAT to chaperone proteins known as 14-3-3 proteins. nih.govpnas.orgpnas.org The formation of this AANAT/14-3-3 complex has two major consequences:
Activation: It increases the enzyme's affinity for its substrate, serotonin, thereby enhancing its catalytic activity. nih.govpnas.org
Protection: It shields the phosphorylated AANAT from dephosphorylation and subsequent degradation by the proteasome. nih.govnih.gov
Conversely, exposure to light can trigger a rapid dephosphorylation of AANAT, causing it to dissociate from the 14-3-3 proteins. nih.govjneurosci.org This dissociation leads to a decrease in enzyme activity and makes AANAT susceptible to proteolytic degradation, thus reducing the production of N-acetylserotonin. nih.gov
Table 2: Regulatory Factors of AANAT Activity
| Factor | Mechanism | Effect on AANAT | Consequence |
|---|---|---|---|
| Phosphorylation (e.g., by PKA) | Covalent addition of phosphate (B84403) groups. | Promotes binding to 14-3-3 proteins. | Increased activity and stability. |
| 14-3-3 Proteins | Binding to phosphorylated AANAT. | Stabilizes the active conformation and protects from degradation. | Sustained N-acetylserotonin production. |
| Dephosphorylation | Removal of phosphate groups (often triggered by light). | Dissociation from 14-3-3 proteins. | Inactivation and subsequent degradation. |
| Acetyl-Coenzyme A | Required cofactor. | Provides the acetyl group for the reaction. | Essential for catalytic function. |
Downstream Metabolic Transformations of this compound
O-Methylation to Melatonin (N-Acetyl-5-methoxytryptamine)
The final and crucial step in the biosynthesis of melatonin is the O-methylation of this compound, also known as N-acetylserotonin. wikipedia.orgscielo.br This biochemical reaction involves the transfer of a methyl group to the 5-hydroxyl group on the indole (B1671886) ring of N-acetylserotonin. wikipedia.org The product of this enzymatic conversion is N-acetyl-5-methoxytryptamine, the hormone melatonin. scielo.brreactome.org
This methylation is the culminating reaction in a four-step pathway that begins with the essential amino acid L-tryptophan. wikipedia.orgnih.gov The pathway proceeds as follows: L-tryptophan is first hydroxylated to form 5-hydroxytryptophan (5-HTP), which is then decarboxylated to yield serotonin (5-hydroxytryptamine). wikipedia.orgus.es Serotonin is subsequently acetylated by the enzyme arylalkylamine N-acetyltransferase (AANAT) to produce N-acetylserotonin. taylorandfrancis.com The final transformation to melatonin is then catalyzed by a specific methyltransferase enzyme. taylorandfrancis.comwikipedia.org The methyl group donor for this reaction is S-adenosyl-L-methionine (SAM), which is converted to S-adenosyl-L-homocysteine (SAH) in the process. reactome.orgwikipedia.org This entire synthesis primarily occurs in the pineal gland. reactome.orgnih.gov
Enzymatic Regulation by Hydroxyindole-O-methyltransferase (HIOMT) / Acetylserotonin O-methyltransferase (ASMT)
The enzyme responsible for the O-methylation of N-acetylserotonin to melatonin is N-Acetylserotonin O-methyltransferase, which is also widely known as Hydroxyindole-O-methyltransferase (HIOMT). reactome.orgwikipedia.orgtandfonline.com This enzyme, encoded by the ASMT gene in humans, is abundant in the pineal gland and catalyzes the final, melatonin-forming step in the tryptophan metabolism pathway. wikipedia.orggenecards.org
| Enzyme Name | Alternate Name(s) | Gene | Function | Substrates | Product | Location |
|---|---|---|---|---|---|---|
| Acetylserotonin O-methyltransferase | Hydroxyindole-O-methyltransferase (HIOMT) | ASMT | Catalyzes the final step in melatonin biosynthesis | N-acetylserotonin, S-adenosyl-L-methionine | Melatonin, S-adenosyl-L-homocysteine | Pineal Gland |
Interactions within the Tryptophan Metabolic Network
Cross-talk with the Kynurenine Pathway
The metabolic fate of L-tryptophan is primarily divided between two major routes: the serotonin pathway (leading to N-acetylserotonin and melatonin) and the kynurenine pathway. nih.govencyclopedia.pub While only a small fraction (about 1-5%) of free tryptophan is directed towards serotonin synthesis, the vast majority (around 95%) is catabolized through the kynurenine pathway. nih.govencyclopedia.pubresearchgate.netwikipedia.org This creates a critical metabolic branch point where the two pathways compete for the same initial substrate, L-tryptophan. researchgate.net
The enzymes that initiate these pathways, tryptophan hydroxylase (TPH) for the serotonin route and indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) for the kynurenine route, are key regulators of this balance. nih.govnih.gov The activity of these enzymes determines the flux of tryptophan down each respective path. wikipedia.org There is significant cross-talk between these pathways. For instance, increased activity of the IDO enzyme not only shunts tryptophan towards the kynurenine pathway, thereby reducing its availability for serotonin synthesis, but some studies also suggest it can inhibit the AANAT enzyme, which is responsible for producing N-acetylserotonin. researchgate.net Conversely, metabolites from the serotonin pathway can influence the kynurenine pathway; melatonin has been shown to induce IDO1 expression. researchgate.net This intricate relationship means that conditions that upregulate the kynurenine pathway, such as inflammation, can directly impact the production of serotonin and its derivatives, including this compound. wikipedia.org
| Pathway | Key Initial Enzyme | Primary Function | Interaction Effect |
|---|---|---|---|
| Serotonin Pathway | Tryptophan Hydroxylase (TPH) | Produces serotonin, N-acetylserotonin, and melatonin | Melatonin can induce IDO1 expression in the kynurenine pathway. researchgate.net |
| Kynurenine Pathway | Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO) | Produces kynurenine metabolites and NAD+ | Competes for tryptophan substrate; increased IDO1 levels can inhibit AANAT in the serotonin pathway. researchgate.net |
Influence of Gut Microbiota on Tryptophan Metabolite Pools and Neurotransmitter Precursors
The gut microbiota exerts a profound influence on the metabolism of tryptophan, thereby affecting the availability of this essential amino acid for host processes, including the synthesis of this compound. nih.govresearchgate.netfrontiersin.org Gut microbes can directly metabolize dietary tryptophan, creating a diverse array of metabolites and limiting the amount of tryptophan absorbed by the host for its own metabolic pathways. nih.govfrontiersin.org
Bacteria in the gut can utilize tryptophan to produce various indolic compounds, such as indole, indole-3-acetic-acid (IAA), and indole-3-propionic acid (IPA). nih.govnih.gov The production of these molecules depends on the presence of specific bacterial enzymes, like tryptophanase. nih.gov This microbial catabolism of tryptophan directly reduces the pool available for both the host's kynurenine and serotonin pathways. mdpi.com Furthermore, microbial metabolites can have systemic effects; for example, short-chain fatty acids (SCFAs) like butyrate, produced by bacterial fermentation of fiber, can stimulate the activity of TPH1, the enzyme that initiates serotonin synthesis in the gut's enterochromaffin cells. mdpi.com Therefore, the composition and metabolic activity of the gut microbiome are critical factors in regulating the balance of tryptophan metabolism, which in turn impacts the synthesis of neurotransmitter precursors and downstream metabolites like this compound. nih.govresearchgate.netnih.gov
| Bacterial Genus/Group | Metabolic Action on Tryptophan | Effect on Host Tryptophan Pools | Resulting Microbial Metabolites |
|---|---|---|---|
| Escherichia, Bacteroides, Clostridium | Degrade tryptophan via tryptophanase | Decreases tryptophan availability for the host | Indole, Indole-3-propionic acid (IPA) nih.govnih.gov |
| Lactobacillus, Bifidobacterium | Can suppress the kynurenine pathway | May increase tryptophan availability for the serotonin pathway | Indole-3-aldehyde (IAld), Indole-3-lactic acid (ILA) nih.gov |
| Spore-forming bacteria | Stimulate serotonin biosynthesis in gut cells | Increases local serotonin production | Stimulates host TPH1 activity mdpi.comnih.gov |
Advanced Analytical Methodologies for N Acetyl 5 Hydroxy L Tryptophan Research
High-Resolution Chromatographic Separations
Chromatographic techniques are foundational in the analysis of N-Acetyl-5-hydroxy-L-tryptophan, offering robust and reliable methodologies for its study in complex biological matrices.
High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detection Systems (e.g., Diode Array, Fluorescence, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and related compounds. nih.govnih.gov The separation is typically achieved using a reverse-phase C18 column. nih.gov A common mobile phase consists of a binary solvent system of water and acetonitrile, both acidified with 0.1% v/v formic acid. nih.gov
Coupling HPLC with various detectors enhances its analytical power:
Diode Array Detection (DAD): This detector allows for the monitoring of chromatographic profiles at multiple wavelengths simultaneously. For 5-HTP, a related compound, detection is often performed at 230 nm and 270 nm. nih.gov
Fluorescence Detection (FD): This highly sensitive and selective detection method is suitable for naturally fluorescent compounds or those that can be derivatized with a fluorescent tag.
Mass Spectrometry (MS): The coupling of HPLC with MS provides high selectivity and structural information, enabling definitive identification and quantification of the target analyte. nih.gov
| Parameter | Value |
| Chromatographic Mode | Reverse-Phase |
| Stationary Phase | C18 |
| Mobile Phase A | Water with 0.1% v/v Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% v/v Formic Acid |
| Detection Wavelengths (DAD) | 230 nm and 270 nm |
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Sensitive Quantification
For enhanced sensitivity and throughput, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has become the method of choice. molnar-institute.comchromatographyonline.com This technique offers several advantages, including short analysis times, excellent separation efficiency, and the ability to quantify multiple analytes in a single run with minimal sample volume. molnar-institute.com
A validated UHPLC-MS/MS method for the simultaneous quantification of tryptophan metabolites, including 5-HTP, has been developed. nih.gov This method demonstrated good linearity with a coefficient of determination (R²) greater than 0.995 for all analytes. nih.gov The precision of the method is generally high, with within- and between-run variations typically below 15%. nih.gov In one study, a convenient derivatization method using isotopic formaldehyde (B43269) was developed to enhance the signal and facilitate quantification by creating standards and internal standards. mdpi.com This approach demonstrated a linearity range with coefficients of determination between 0.9938 and 0.9969, and limits of detection and quantification ranging from 1.39 to 15.36 ng/mL. mdpi.com
| Parameter | Finding |
| Linearity (R²) | >0.995 nih.gov |
| Within-run Accuracy | 72-97% nih.gov |
| Between-run Accuracy | 79-104% nih.gov |
| Precision | <15% nih.gov |
| Derivatization-based LOD | 1.39 - 2.35 ng/mL mdpi.comnih.gov |
| Derivatization-based LOQ | 4.36 - 15.36 ng/mL mdpi.comnih.gov |
Gas Chromatography–Mass Spectrometry (GC-MS) for Specific Derivatized Forms
Gas Chromatography–Mass Spectrometry (GC-MS) provides another powerful tool for the analysis of this compound, although it necessitates a derivatization step to increase the volatility of the polar analyte. sigmaaldrich.com Silylation is a common derivatization technique, where active hydrogens on polar functional groups are replaced with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnih.gov
The identification and quantification of 5-HTP have been achieved through a combination of solid-phase extraction and GC-MS analysis following a modified silanization derivatization method. nih.govunito.it It is important to note that some amino acids, including tryptophan, may produce multiple derivatives under certain reaction conditions, which can be optimized by adjusting factors like temperature and reaction time. sigmaaldrich.com Matrix effects, which can cause signal suppression or enhancement, are a consideration in GC-MS analysis and can be influenced by factors such as high concentrations of other sample components. mdpi.com
Electrophoretic Techniques for High-Efficiency Analysis
Electrophoretic methods offer high separation efficiency and are particularly advantageous for the analysis of charged molecules like this compound.
Capillary Electrophoresis (CE) and its Variants (e.g., Capillary Zone Electrophoresis, Micellar Electrokinetic Chromatography, Laser-Induced Native Fluorescence Detection)
Capillary Electrophoresis (CE) and its various modes have been successfully applied to the determination of 5-HTP in different sample types. nih.govunito.it These methods are known for their high efficiency, short analysis times, and low consumption of sample and reagents. scielo.br
Capillary Zone Electrophoresis (CZE): A rapid CZE method was developed for determining 5-HTP in dietary supplements. scielo.brresearchgate.net The optimized background electrolyte (BGE) consisted of 20 mmol L-1 sodium phosphate (B84403) at pH 10 with 0.2 mmol L-1 cetyltrimethylammonium bromide (CTAB) to invert the electroosmotic flow. scielo.brresearchgate.net This method demonstrated good linearity (R² = 0.9995) over a concentration range of 0-500 µmol L-1, with limits of detection (LOD) and quantification (LOQ) of 3.1 and 10.1 µmol L-1, respectively. scielo.brresearchgate.net The accuracy of the CE method was comparable to that of a standard HPLC method. scielo.brresearchgate.net
Micellar Electrokinetic Chromatography (MEKC): A rapid separation of 5-HTP has also been achieved using MEKC coupled with diode array detection. nih.govunito.it
Laser-Induced Native Fluorescence Detection: This highly sensitive detection method can be coupled with CE for the analysis of naturally fluorescent analytes.
| Parameter | Value |
| Technique | Capillary Zone Electrophoresis (CZE) |
| Analyte | 5-Hydroxytryptophan (B29612) (5-HTP) |
| Background Electrolyte | 20 mmol L-1 Sodium Phosphate (pH 10) + 0.2 mmol L-1 CTAB |
| Linearity (R²) | 0.9995 |
| Concentration Range | 0-500 µmol L-1 |
| LOD | 3.1 µmol L-1 |
| LOQ | 10.1 µmol L-1 |
Spectroscopic and Other Advanced Detection Approaches
While chromatographic and electrophoretic techniques form the backbone of this compound analysis, other advanced methods also contribute to its characterization. Spectroscopic techniques, in particular, provide valuable structural information. An NMR-based approach has been shown to provide characteristic chemical shift correlations suitable for the identification and quantification of 5-HTP. unito.it
Raman Spectroscopy for Structural and Purity Analysis
Raman spectroscopy serves as a powerful non-destructive technique for analyzing the structural integrity and purity of this compound. By measuring the inelastic scattering of monochromatic light, this method provides a unique vibrational fingerprint of the molecule, revealing detailed information about its chemical bonds and molecular conformation.
For tryptophan and its derivatives, specific Raman bands act as structural markers. researchgate.net The "tryptophan doublet," consisting of signals around 1360 cm⁻¹ and 1340 cm⁻¹, is particularly informative. researchgate.net The relative intensity ratio of these two bands (I₁₃₆₁/I₁₃₄₀) is a sensitive indicator of the local molecular environment, particularly its hydrophobicity. researchgate.net Changes in this ratio can signify alterations in the molecule's conformation or its interaction with its surroundings. researchgate.net
Surface-Enhanced Raman Scattering (SERS) is an advanced application of this technique that can dramatically amplify the Raman signal, often by factors of 10³ to 10⁴. nycu.edu.tw This enhancement allows for the detection of molecules at very low concentrations. nycu.edu.tw Studies on the related molecule L-tryptophan have shown that when adsorbed onto silver nanoparticles, the vibrational signals from the carboxylate and amino groups are significantly intensified. nycu.edu.tw This indicates that these functional groups are the primary points of interaction with the nanoparticle surface, providing insight into the molecule's surface adsorption orientation. nycu.edu.tw Furthermore, unique Raman markers can be used to identify and distinguish various oxidation products of tryptophan derivatives. researchgate.net
Table 1: Key Raman Spectral Markers for Tryptophan Derivatives
| Raman Band (cm⁻¹) | Vibrational Assignment | Structural Significance | Reference |
|---|---|---|---|
| ~1360 / ~1340 | Indole (B1671886) ring stretching / C-H bending | The intensity ratio indicates the hydrophobicity of the local environment. | researchgate.net |
Terahertz Time-Domain Spectroscopy (THz-TDS) for Unique Spectral Signatures
Terahertz time-domain spectroscopy (THz-TDS) is an emerging technique that probes low-frequency collective vibrational modes in molecules, such as those involving hydrogen bond networks and large-amplitude motions. nih.govnih.gov Operating in the far-infrared region of the electromagnetic spectrum (typically 0.1 to 3 THz), THz-TDS can generate a distinctive spectral fingerprint that is highly sensitive to the molecule's crystalline structure and conformational state. nih.govnih.gov
Research on serotonin (B10506), a structurally analogous compound, demonstrates the utility of this technique. Serotonin exhibits characteristic absorption peaks at 0.54, 0.84, and 1.10 THz. nih.gov These unique spectral features are a direct result of the collective vibrations of the entire molecule, which are influenced by intermolecular interactions like hydrogen bonding. nih.govnih.gov Density Functional Theory (DFT) calculations are often employed alongside experimental work to precisely assign these vibrational modes. nih.gov
The sensitivity of THz-TDS allows for the quantitative analysis of a substance within a host medium. For instance, the concentration of serotonin mixed in a polyethylene (B3416737) matrix has been successfully measured, with the complex refractive index showing clear changes corresponding to concentration shifts. nih.gov This suggests that THz-TDS holds significant potential for the non-invasive analysis and quality control of solid-form this compound, providing a unique signature based on its specific crystal lattice and molecular structure.
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification strategy used to improve the analytical properties of a target molecule for techniques like chromatography and mass spectrometry. nih.govnih.gov For this compound and its precursors, derivatization can enhance volatility for gas chromatography (GC) or improve ionization efficiency and signal intensity for high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.govnih.gov
One effective strategy is reductive amination . nih.gov This method targets the primary amine group of the related compound 5-hydroxytryptophan (5-HTP). Using isotopic formaldehyde and a reducing agent like sodium cyanoborohydride, two methyl groups are added to the amine functional group. nih.gov This modification has been shown to significantly enhance the signal in MS/MS analysis. For 5-HTP, this derivatization resulted in a 2.40-fold increase in signal intensity compared to the unmodified molecule. nih.gov This signal enhancement leads to improved method sensitivity, with lower limits of detection (LOD) and quantification (LOQ). nih.gov
Another common approach is silanization , which is particularly useful for preparing samples for GC-MS analysis. nih.gov In this process, a silylating reagent is used to replace the active hydrogen atoms on the hydroxyl and amine groups with a trimethylsilyl (TMS) group. This modification increases the thermal stability and volatility of the molecule, allowing it to be analyzed by gas chromatography. nih.gov
These derivatization techniques are crucial for overcoming analytical challenges, enabling more robust and sensitive quantification of this compound in complex biological matrices. nih.gov
Table 3: Signal Enhancement via Reductive Amination for HPLC-MS/MS Analysis
| Compound | Signal Enhancement Factor (Derivatized vs. Unmodified) | Reference |
|---|---|---|
| Serotonin | 1.19-fold | nih.gov |
| Tryptophan (TRP) | 18.87-fold | nih.gov |
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-tryptophan |
| 5-hydroxytryptophan (5-HTP) |
| Serotonin |
| Formaldehyde |
| Sodium cyanoborohydride |
| Tryptophan (TRP) |
| N-Acetyl-Tryptophan |
| Copper |
| Zinc |
| Cobalt |
| Glycine |
Enzymatic and Engineered Biosynthesis of N Acetyl 5 Hydroxy L Tryptophan
Biocatalytic Production Systems
Biocatalytic approaches offer a direct and often highly specific route to N-Acetyl-5-hydroxy-L-tryptophan synthesis, leveraging the power of isolated enzymes or multi-enzyme cascades.
The core of biocatalytic this compound production lies in the enzymatic N-acetylation of serotonin (B10506). This reaction is primarily catalyzed by arylalkylamine N-acetyltransferases (AANATs) or serotonin N-acetyltransferases (SNATs), which belong to the GCN5-related N-acetyltransferase (GNAT) superfamily. nih.gov These enzymes facilitate the transfer of an acetyl group from acetyl-CoA to the primary amine of serotonin, yielding this compound. nih.gov
The design of enzyme cascades for this purpose typically involves the heterologous expression and purification of a robust AANAT enzyme. While the direct conversion of serotonin to this compound is a single-step enzymatic reaction, the term "cascade" in this context can refer to the multi-enzyme pathways constructed within a microbial host to produce serotonin from a simple carbon source, which is then converted to this compound by the introduced AANAT. For instance, a complete biosynthetic pathway from L-tryptophan to this compound involves two key enzymatic steps: the hydroxylation of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP) by tryptophan hydroxylase (TPH), followed by the decarboxylation of 5-HTP to serotonin by a decarboxylase, which is then acetylated by AANAT. nih.gov In a cell-free system, this would necessitate the combination of these purified enzymes with their respective substrates and cofactors.
A study successfully demonstrated the production of this compound in Escherichia coli by expressing a sheep SNAT alongside a rice caffeic acid O-methyltransferase (COMT) for the subsequent conversion to melatonin (B1676174). In this system, when the culture medium was supplemented with 1 mM serotonin, significant production of this compound was observed. researchgate.net This highlights the efficiency of the AANAT enzyme in the cascade.
The catalytic efficiency and substrate specificity of naturally occurring AANATs can be limiting factors for industrial-scale production of this compound. To overcome these limitations, protein engineering techniques, including rational design and directed evolution, are employed. whiterose.ac.uk
Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. This typically involves generating a large library of enzyme variants through random mutagenesis, such as error-prone PCR, followed by high-throughput screening to identify mutants with improved performance. whiterose.ac.ukcaltech.eduspringernature.com While specific examples of multi-round directed evolution for AANAT for the sole purpose of this compound production are not extensively detailed in the available literature, the principles have been successfully applied to enhance the activity of related enzymes.
A more common approach for AANAT has been rational design, which uses knowledge of the enzyme's structure and function to make specific mutations. For example, researchers have identified key amino acid residues in the catalytic core of AANAT that are involved in substrate binding and catalysis. nih.gov Modifications to these residues can alter the enzyme's affinity for serotonin and acetyl-CoA, thereby increasing the reaction rate.
In one study, the E. coli orthologue of an archaeal SNAT, identified as RimI (EcRimI), was characterized. The purified recombinant EcRimI demonstrated SNAT activity with a Km of 531 µM and a Vmax of 528 pmol/min/mg protein towards serotonin. nih.govresearchgate.net Another study on human Naa50, an N-alpha-acetyltransferase, revealed its promiscuous SNAT activity. The purified recombinant hNaa50 showed a Km of 986 µM and a Vmax of 1800 pmol/min/mg protein for serotonin. mdpi.com These kinetic parameters provide a baseline for future enzyme engineering efforts aimed at improving catalytic efficiency.
The following table summarizes the kinetic properties of different AANATs for serotonin, which are crucial for selecting and engineering enzymes for efficient this compound production.
| Enzyme | Source Organism | Km for Serotonin (µM) | Vmax (pmol/min/mg protein) |
|---|---|---|---|
| EcRimI | Escherichia coli | 531 | 528 |
| hNaa50 | Homo sapiens | 986 | 1800 |
Chemical Synthesis Routes and Methodological Advancements
The chemical synthesis of this compound offers a high degree of control and scalability, with a rich history of methodological development.
Historical and Contemporary Synthetic Methodologies for this compound
Historically, the synthesis of tryptophan derivatives often relied on the Fischer indole (B1671886) synthesis, a robust method for constructing the characteristic indole ring system. researchgate.net This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be prepared from a substituted phenylhydrazine (B124118) and an appropriate aldehyde or ketone. For this compound, this would conceptually involve a precursor with the necessary acetylated amino acid side chain and a protected hydroxyl group on the phenyl ring.
A notable historical synthesis that provides a pathway to the target molecule involves the preparation of N-acetyl-5-benzyloxy-L-tryptophan. This method starts with the enzymatic preparation of N-acetyl-L-glutamic γ-semialdehyde from Nα-acetyl-L-ornithine. google.com This aldehyde is then reacted with 4-benzyloxyphenylhydrazine (B1269750) to form an intermediate that cyclizes to yield N-acetyl-5-benzyloxy-L-tryptophan. google.com The benzyloxy protecting group can then be removed through hydrogenolysis to yield 5-hydroxy-L-tryptophan, which can subsequently be acetylated.
Contemporary chemical synthesis methods often focus on the direct acetylation of 5-hydroxy-L-tryptophan or its derivatives. Patents have described the synthesis of N-acetyl-DL-tryptophan through the acetylation of DL-tryptophan using acetic anhydride (B1165640) in an alkaline aqueous solution. wikipedia.orgcapes.gov.br A similar approach can be envisioned for the synthesis of this compound, where 5-hydroxy-L-tryptophan is acetylated under controlled conditions. One patented method for the synthesis of melatonin (N-acetyl-5-methoxytryptamine) involves the acetylation of 5-methoxytryptamine (B125070) hydrochloride with acetic anhydride in pyridine. ic.ac.uk A variation of this could potentially be adapted for the acetylation of 5-hydroxy-L-tryptophan.
Modern synthetic strategies also explore more efficient and environmentally benign routes. For instance, cascade reactions, where multiple synthetic steps are performed in a single pot, are being developed for the synthesis of N-acetyl-DL-tryptophan, starting from indole derivatives. capes.gov.br
Table 1: Key Chemical Synthesis Precursors and Reagents
| Compound/Reagent | Role in Synthesis |
| 5-hydroxy-L-tryptophan | Starting material for direct acetylation |
| Acetic Anhydride | Acetylating agent |
| N-acetyl-L-glutamic γ-semialdehyde | Intermediate in historical synthesis |
| 4-benzyloxyphenylhydrazine | Reagent for Fischer indole synthesis |
| N-acetyl-5-benzyloxy-L-tryptophan | Protected precursor to this compound |
Preclinical Neuropharmacology and Biological Roles of N Acetyl 5 Hydroxy L Tryptophan
Investigation of Neurochemical Modulation in Animal Models
Impact on Serotonin (B10506) and Melatonin (B1676174) Pathways in the Central Nervous System
N-Acetyl-5-hydroxy-L-tryptophan (NA-5-HTP) is a synthetic compound that is structurally related to key molecules in the serotonin and melatonin synthesis pathways. nih.govnih.gov The primary precursor for both serotonin (5-hydroxytryptamine, 5-HT) and melatonin is the essential amino acid L-tryptophan. nih.govyoutube.com Tryptophan is first hydroxylated to form 5-hydroxytryptophan (B29612) (5-HTP), which is then decarboxylated to produce serotonin. nih.govresearchgate.net Serotonin can then be acetylated by the enzyme aralkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin (NAS). nih.govwikipedia.org Finally, NAS is methylated by acetylserotonin O-methyltransferase (ASMT) to yield melatonin. nih.govwikipedia.org
Given its structure, NA-5-HTP is hypothesized to influence these pathways. One proposed mechanism is that NA-5-HTP may be deacetylated in the body to form 5-HTP. nih.gov This would increase the available pool of this crucial precursor, potentially leading to an increase in the synthesis of serotonin and, subsequently, melatonin in the central nervous system (CNS). nih.govnih.gov This is significant because the conversion of tryptophan to 5-HTP is the rate-limiting step in serotonin and melatonin production. nih.govresearchgate.net
Alternatively, NA-5-HTP could potentially be directly metabolized into other compounds that interact with these pathways. For instance, it might influence the activity of the enzymes involved, such as AANAT or ASMT, though this is less established. The administration of tryptophan itself has been shown to increase brain levels of serotonin and circulating levels of melatonin in animal models like rats and ringdoves. nih.gov Therefore, a compound like NA-5-HTP, which is closely related to a key intermediate, is of significant interest for its potential to modulate these critical neurochemical systems.
Analysis of N-Acetylserotonin (NAS) Accumulation and Turnover in Brain Regions
A key area of investigation is whether the administration of this compound leads to an increase in N-acetylserotonin (NAS) levels in the brain. nih.gov NAS is not merely an intermediate in melatonin synthesis; it possesses its own biological activities, including acting as an agonist at melatonin receptors and the TrkB receptor. wikipedia.orgnih.gov
The turnover of NAS is primarily governed by its conversion to melatonin via the enzyme acetylserotonin O-methyltransferase (ASMT). wikipedia.org Therefore, any increase in NAS accumulation resulting from NA-5-HTP administration would also depend on the activity of this enzyme. The distribution of NAS in brain areas where serotonin and melatonin are not typically found suggests it may have unique central functions. wikipedia.org
Behavioral Correlates and Phenotypic Analysis in Preclinical Studies
Observed Behavioral Effects of this compound Administration (e.g., Head Weaving, Forepaw Treading)
The administration of this compound (NA-5-HTP) in animal models, specifically adult male rats, has been shown to elicit a range of behavioral effects. nih.gov These behaviors are qualitatively similar to those observed following the administration of 5-hydroxytryptophan (5-HTP), the direct precursor to serotonin. nih.gov The characteristic behaviors observed include head weaving and forepaw treading. nih.gov
These behavioral manifestations are often collectively referred to as the "serotonin syndrome," a state resulting from increased serotonergic activity in the central nervous system. nih.gov However, a notable difference between the effects of NA-5-HTP and 5-HTP is the onset of these behaviors. The behavioral effects induced by NA-5-HTP administration are appreciably delayed compared to those seen with 5-HTP. nih.gov This delay suggests that NA-5-HTP may require metabolic conversion to an active compound before it can exert its effects on the serotonergic system.
| Behavioral Effect | Observed with NA-5-HTP | Observed with 5-HTP | Onset of Action (NA-5-HTP) |
| Head Weaving | Yes | Yes | Delayed |
| Forepaw Treading | Yes | Yes | Delayed |
Pharmacokinetic and Pharmacodynamic Characterization in Animal Systems
The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion. While specific pharmacokinetic data for this compound is not extensively detailed in the provided search results, the delayed onset of its behavioral effects provides some insight into its pharmacokinetics. nih.gov The delay suggests that NA-5-HTP is likely a prodrug that undergoes metabolic conversion to an active metabolite. nih.gov This conversion process would account for the time lag between administration and the observation of behavioral changes. The primary metabolic pathway is hypothesized to be deacetylation to 5-HTP. nih.gov
Pharmacodynamics refers to the relationship between drug concentration and its effect. The pharmacodynamic effects of NA-5-HTP are characterized by the serotonin-like behavioral syndrome. nih.gov The intensity and duration of these effects would be dependent on the rate and extent of its conversion to the active metabolite and the subsequent interaction of that metabolite with the serotonergic system. The pharmacodynamic profile appears to be closely linked to the modulation of serotonin pathways, leading to the observed behavioral outcomes. nih.gov
| Parameter | Implication for this compound |
| Pharmacokinetics | |
| Onset of Action | Delayed, suggesting it is a prodrug requiring metabolic activation. nih.gov |
| Metabolism | Hypothesized to be deacetylated to 5-HTP. nih.gov |
| Pharmacodynamics | |
| Mechanism of Action | Likely involves increasing central nervous system serotonin levels. nih.gov |
| Observed Effects | Serotonin-like behaviors such as head weaving and forepaw treading. nih.gov |
Proposed Mechanisms of Action in Biological Systems (Hypotheses derived from preclinical data)
Based on the available preclinical data, two primary mechanisms of action have been proposed for this compound (NA-5-HTP).
The first and more direct hypothesis is that NA-5-HTP acts as a prodrug for 5-hydroxytryptophan (5-HTP) . nih.gov According to this proposal, after administration, NA-5-HTP undergoes deacetylation in the body, a process that removes the acetyl group and yields 5-HTP. nih.gov This newly formed 5-HTP would then be readily available to cross the blood-brain barrier and serve as a direct precursor for the synthesis of serotonin in the central nervous system. nih.govnih.gov The subsequent increase in serotonin levels would then be responsible for the observed behavioral effects, such as head weaving and forepaw treading, which are characteristic of the serotonin syndrome. nih.gov The delayed onset of these behaviors following NA-5-HTP administration, compared to the more rapid effects of 5-HTP, strongly supports this hypothesis of metabolic conversion. nih.gov
A second, alternative hypothesis suggests that NA-5-HTP may lead to a delayed increase in brain N-acetylserotonin (NAS) . nih.gov In this scenario, NA-5-HTP could potentially be metabolized into NAS. This increase in NAS could then contribute to the observed "serotonin syndrome" behaviors, possibly through its own intrinsic activity at melatonin and TrkB receptors, or by influencing the conversion of serotonin to NAS. nih.govwikipedia.org N-acetylserotonin itself has demonstrated neurotrophic and antidepressant-like effects in animal studies, which are mediated through the TrkB receptor. nih.govresearchgate.net Therefore, an accumulation of NAS could have its own distinct neuropharmacological consequences.
It is also plausible that both mechanisms could occur to some extent, with NA-5-HTP being partially converted to 5-HTP and partially influencing NAS levels. Further research is necessary to fully elucidate the precise metabolic fate and mechanisms of action of this compound in biological systems.
Role as a Precursor to Active Indoleamines (e.g., 5-HTP, Serotonin, Melatonin)
This compound (5-OHNAT) is positioned within the critical metabolic pathway that synthesizes key neurochemicals from the essential amino acid L-tryptophan. nih.govnih.gov This pathway is responsible for the production of serotonin and melatonin, vital molecules for numerous physiological processes. nih.govcofc.edu The synthesis begins with the conversion of L-tryptophan into L-5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH), a step that is considered rate-limiting for the entire cascade. nih.govresearchgate.net Subsequently, 5-HTP is converted into the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) through decarboxylation. cofc.eduresearchgate.net
From serotonin, the pathway continues toward melatonin. Serotonin is first acetylated by the enzyme aralkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin (NAS), also known as normelatonin. abmole.comtargetmol.comyoutube.com This intermediate is then methylated by acetylserotonin O-methyltransferase (ASMT) to produce the final product, melatonin. targetmol.comwikipedia.org
The specific role of this compound is understood through its structural relationship to these intermediates. Preclinical research in animal models suggests that exogenously administered 5-OHNAT may serve as a synthetic precursor within this pathway. nih.gov Studies in rats have shown that 5-OHNAT administration produces behavioral effects qualitatively similar to those caused by 5-HTP, such as head weaving and forepaw treading, which are characteristic of the "serotonin syndrome." nih.gov However, the onset of these effects is significantly delayed compared to 5-HTP administration. nih.gov This delay suggests two potential metabolic fates for 5-OHNAT: it may undergo deacetylation to yield 5-HTP, thereby increasing the substrate available for serotonin synthesis, or it could lead to a more direct but delayed increase in brain N-acetylserotonin levels. nih.gov
Table 1: Metabolic Pathway of Tryptophan to Melatonin This interactive table outlines the key steps in the synthesis of serotonin and melatonin, highlighting the position of this compound and its precursors.
| Precursor/Intermediate | Enzyme | Product |
|---|---|---|
| L-Tryptophan | Tryptophan Hydroxylase (TPH) | L-5-Hydroxytryptophan (5-HTP) |
| L-5-Hydroxytryptophan (5-HTP) | Aromatic L-amino acid decarboxylase | Serotonin (5-HT) |
| Serotonin (5-HT) | Aralkylamine N-acetyltransferase (AANAT) | N-acetylserotonin (NAS) |
| N-acetylserotonin (NAS) | Acetylserotonin O-methyltransferase (ASMT) | Melatonin |
| This compound | (Putative deacetylation) | L-5-Hydroxytryptophan (5-HTP) |
Direct or Indirect Receptor Interactions and Signaling Pathways (inferred from precursor roles)
The neuropharmacological actions of this compound are primarily inferred from the receptor interactions of its downstream metabolites, namely serotonin, N-acetylserotonin, and melatonin. By potentially increasing the levels of these indoleamines, 5-OHNAT can indirectly modulate a wide array of signaling cascades.
Serotonin (5-HT): As a major neurotransmitter, serotonin interacts with a large family of receptors categorized into seven distinct classes (5-HT1 to 5-HT7), many with multiple subtypes. nih.gov These receptors are predominantly G-protein coupled receptors (GPCRs) that, upon activation, trigger various intracellular signaling pathways. Depending on the receptor subtype and the G-protein it couples to (e.g., Gαs, Gαi, Gαq/11), serotonin can influence downstream effectors like the MEK/MAPK, PI3K/AKT, and RhoA/ROCK pathways. nih.gov These interactions are fundamental in modulating mood, cognition, sleep, and memory. nih.govcofc.edu
N-acetylserotonin (NAS): Beyond its role as a melatonin precursor, N-acetylserotonin has been identified as a potent and specific ligand for the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). abmole.comtargetmol.com NAS activates TrkB rapidly and in a manner that is independent of neurotrophins, subsequently triggering downstream signaling cascades such as the Akt/Nrf2 pathway, which is involved in neuroprotection and antioxidant responses. abmole.com
Melatonin: This hormone exerts its effects primarily through two high-affinity GPCRs, MT1 and MT2. These receptors are involved in regulating circadian rhythms, sleep-wake cycles, and other physiological functions. nih.gov
Table 2: Receptor Interactions of this compound Metabolites This interactive table details the receptors activated by the key downstream products of the tryptophan metabolic pathway and their associated signaling systems.
| Metabolite | Receptor(s) | Key Signaling Pathways |
|---|---|---|
| Serotonin (5-HT) | 5-HT Receptor Family (5-HT1, 5-HT2, etc.) | MEK/MAPK, PI3K/AKT, RhoA/ROCK, Ion Channel Modulation nih.gov |
| N-acetylserotonin (NAS) | TrkB | TrkB/CREB/BDNF, Akt/Nrf2 abmole.com |
| Melatonin | Melatonin Receptors (MT1, MT2) | G-protein coupled pathways regulating circadian function nih.gov |
Broader Biological Effects in Animal Models
Influence on Lipid Metabolism
The metabolic precursors of this compound have demonstrated a significant influence on lipid metabolism in various animal models. Studies focusing on 5-HTP and its product, serotonin, reveal a role in regulating fat deposition and energy balance.
In rodent models, peripheral serotonin has been shown to alter lipid metabolism by accelerating the turnover of bile acids. nih.gov Furthermore, serotonin can induce lipogenesis, or triglyceride synthesis, in both the liver and white adipose tissue of mice. nih.gov
Research in poultry provides more specific insights. In a study on broiler chickens, dietary supplementation with 5-HTP led to a suppression of abdominal fat deposits. nih.gov This effect was linked to changes in the expression of key genes involved in lipid metabolism. The study observed altered transcriptional levels of genes such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and carnitine palmitoyltransferase 1 (CPT1) in the liver, indicating a modulation of both fatty acid synthesis and oxidation. nih.gov
Table 3: Effect of Dietary 5-HTP on Lipid Metabolism Gene Expression in Broilers This interactive table summarizes the observed changes in the expression of genes related to lipid metabolism in the liver and abdominal fat of broilers supplemented with 5-HTP. (Source: nih.gov)
| Gene | Tissue | Function | Observed Effect |
|---|---|---|---|
| FAS (Fatty Acid Synthase) | Liver | Lipid Synthesis | Expression altered |
| ACC (Acetyl-CoA Carboxylase) | Liver | Lipid Synthesis | Expression altered |
| CPT1 (Carnitine Palmitoyltransferase 1) | Liver, Abdominal Fat | Fatty Acid Oxidation | Expression altered |
| PPARγ (Peroxisome Proliferator-Activated Receptor γ) | Abdominal Fat | Adipogenesis | Expression altered |
| LPL (Lipoprotein Lipase) | Abdominal Fat | Triglyceride Hydrolysis | Expression altered |
Regulation of Rumen Fermentation and Microbial Composition in Livestock
In ruminant animal models, dietary supplementation with 5-HTP has been shown to improve growth performance by positively influencing rumen function. nih.govdoaj.org The rumen is a complex ecosystem where microbial fermentation breaks down feed into usable energy for the host.
In vitro studies simulating rumen fermentation demonstrated that the addition of 5-HTP significantly affected key parameters. These included changes in pH, ammonia-nitrogen (NH3-N) concentration, and the production of total volatile fatty acids (VFAs), such as acetic and propionic acid, which are the main energy source for ruminants. nih.govdoaj.org Furthermore, 5-HTP supplementation altered the composition and diversity of the rumen bacterial community. nih.gov
These findings were corroborated by in vivo research. An experiment in sheep showed that dietary supplementation with 5-HTP at 8 mg/kg of body weight enhanced rumen fermentation efficiency and favorably modified the microbial composition. nih.govdoaj.org Studies using rumen-protected 5-HTP in sheep also confirmed that supplementation could successfully elevate the plasma concentrations of both 5-HTP and its active metabolite, serotonin. cabidigitallibrary.org Similarly, direct ruminal administration of 5-HTP in dairy cows was effective at increasing circulating serotonin levels, highlighting its potential as a functional feed additive. nih.gov
Table 4: Effects of 5-HTP on In Vitro Rumen Fermentation Parameters This interactive table shows the significant effects of 5-HTP supplementation on various metrics of rumen fermentation in an in vitro model. (Source: nih.govdoaj.org)
| Fermentation Parameter | Observed Effect |
|---|---|
| Dry Matter Digestibility (DMD) | Significantly affected |
| pH | Significantly affected |
| Ammonia-Nitrogen (NH3-N) | Significantly affected |
| Acetic Acid Concentration | Significantly affected |
| Propionic Acid Concentration | Significantly affected |
| Total Volatile Fatty Acids (TVFA) | Significantly affected |
| Microbial Diversity (Chao1, Shannon) | Altered |
Antioxidant Activities (related to its pathway products)
The biological effects of this compound are also linked to the potent antioxidant activities of its downstream metabolic products, particularly N-acetylserotonin (NAS) and melatonin.
The intermediate metabolite, N-acetylserotonin, also possesses significant protective properties. Research has demonstrated that NAS can exert neuroprotective effects against oxidative stress-induced cell death (apoptosis). abmole.com This protection is mediated through the activation of the Akt/Nrf2 signaling pathway, which upregulates the expression of various antioxidant enzymes. abmole.com While research on a related compound, N-acetyl-L-tryptophan, has shown it can enhance endogenous antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD), the antioxidant effects of the 5-OHNAT pathway are primarily attributed to NAS and melatonin. semanticscholar.org Studies in sheep have directly linked dietary 5-HTP supplementation to an enhanced systemic antioxidant capacity, underscoring the biological relevance of this pathway in combating oxidative stress. nih.gov
Table 5: Antioxidant Mechanisms of Pathway Products This interactive table summarizes the antioxidant activities and mechanisms of action for the key metabolites downstream of 5-HTP.
| Metabolite | Antioxidant Mechanism | Reference |
|---|---|---|
| N-acetylserotonin (NAS) | Activates Akt/Nrf2 pathway, upregulating antioxidant enzymes. Provides neuroprotection against oxidative stress. | abmole.com |
Emerging Research Areas and Future Directions for N Acetyl 5 Hydroxy L Tryptophan
Advancements in Molecular Mechanisms Research
Recent research has begun to illuminate the intricate molecular pathways through which N-Acetyl-5-hydroxy-L-tryptophan and its related compound, N-acetyl-L-tryptophan (L-NAT), exert their effects. Studies are increasingly focused on identifying specific gene networks and signaling cascades modulated by these compounds.
For instance, L-NAT has been shown to attenuate hepatic ischemia-reperfusion injury by regulating the TLR4/NF-κB/NLRP3 signaling pathway. peerj.com In a rat model of this condition, L-NAT pretreatment reversed the increased expression of key components of this inflammatory pathway, including NLRP3, ASC, Caspase-1, IL-1β, TLR4, and NF-κB. peerj.com This suggests a mechanism of action involving the downregulation of inflammasome activation. peerj.com
In the context of neuroprotection, L-NAT is recognized for its ability to suppress cytochrome-c release and caspase-3 activation in neuronal cells, key events in the apoptotic cascade. researchgate.net In a transgenic mouse model of amyotrophic lateral sclerosis (ALS), administration of N-acetyl-L-tryptophan was found to delay disease onset and extend survival by reducing the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO, increasing levels of the anti-apoptotic protein Bcl-xL, and inhibiting the activation of caspase-3. researchgate.net
These findings highlight the compound's influence on fundamental cellular processes related to inflammation and cell death. Future research will likely employ advanced techniques to create a comprehensive map of the signaling networks, such as the broader serotonin (B10506) signaling map which involves 14 distinct receptor subtypes and downstream modules like MEK/MAPK and PI3K/AKT. nih.gov
Development of Advanced Animal Models for Neurobiological Studies
The use of sophisticated animal models is crucial for understanding the in vivo effects and therapeutic potential of this compound. The classical genetic model for studying amyotrophic lateral sclerosis, the transgenic SOD1 mouse, has been instrumental in demonstrating the neuroprotective effects of N-acetyl-L-tryptophan. researchgate.net In these mice, the compound ameliorated motor neuron loss and suppressed inflammation. researchgate.net
Similarly, rat models have been employed to investigate its protective effects in other contexts. A rat model of hepatic ischemia-reperfusion injury was used to confirm the role of L-NAT in regulating the TLR4/NLRP3 signaling pathway. peerj.com Another study utilized a rat model of aluminum chloride-induced dementia to demonstrate the neuroprotective effects of L-NAT. researchgate.net
Behavioral studies in adult male rats have explored the effects of 5-hydroxy-N-acetyltryptophan (5-OHNAT), a putative precursor to N-acetylserotonin. nih.gov These studies, which observed behaviors like head weaving and forepaw treading, suggest that the compound's effects may be mediated through its conversion to other active molecules within the central nervous system. nih.gov The development of more refined animal models, perhaps with targeted genetic modifications in the serotonin or melatonin (B1676174) pathways, will enable a more precise dissection of the compound's neurobiological functions.
| Animal Model | Condition Studied | Key Findings with N-Acetyl-L-tryptophan (or related compounds) |
| Transgenic SOD1 Mice | Amyotrophic Lateral Sclerosis (ALS) | Delayed disease onset, extended survival, reduced motor neuron loss. researchgate.net |
| Rat Model | Hepatic Ischemia-Reperfusion Injury | Attenuated injury via regulation of TLR4/NLRP3 pathway. peerj.com |
| Rat Model | Aluminum Chloride-Induced Dementia | Demonstrated neuroprotective effects. researchgate.net |
| Adult Male Rats | Behavioral Neuroscience | Induced serotonin-like behavioral effects, suggesting CNS activity. nih.gov |
Exploration of Novel Bioreactor Designs and Fermentation Strategies for Industrial Scale-Up
While this compound is a valuable research compound, its broader application hinges on the development of efficient, large-scale production methods. Currently, its precursor, 5-hydroxytryptophan (B29612) (5-HTP), is primarily obtained through extraction from the seeds of the Griffonia simplicifolia plant or via chemical synthesis, which can be costly and environmentally harsh. nih.govfrontiersin.org Biotechnological production through microbial fermentation presents a more sustainable and scalable alternative. nih.gov
The industrial-scale production of related biomolecules often utilizes standardized stirred-tank bioreactors, which can be more cost-effective for large volumes compared to more specialized designs like airlift bioreactors. youtube.com Research into the microbial synthesis of 5-HTP in organisms like Escherichia coli provides a roadmap for this compound production. nih.gov This involves metabolic engineering strategies to enhance the biosynthesis pathway, starting from a simple carbon source like glucose. nih.gov Key challenges in fermentation, such as product toxicity to the microbial host and enzyme inhibition, must be addressed to achieve high titers (product concentration). youtube.com
Future exploration will likely focus on designing novel bioreactors and optimizing fermentation processes specifically for this compound. This could involve developing engineered microbial strains with enhanced enzymatic activity for both the hydroxylation of tryptophan and the subsequent N-acetylation step. Continuous fermentation strategies and advanced process control systems will be key to improving yield and reducing costs for industrial-scale manufacturing. frontiersin.orgyoutube.com
Integration of Systems Biology and Omics Technologies for Comprehensive Understanding
A complete understanding of the biological role of this compound requires a systems-level approach. The integration of "omics" technologies—such as proteomics (study of proteins), transcriptomics (study of gene expression), and metabolomics (study of metabolites)—can provide a holistic view of the cellular response to the compound. nih.gov
For example, combined transcriptomic and metabolomic analyses have been used to reveal key metabolic pathway responses in plants, identifying significant changes in gene expression, enzyme levels, and metabolic pathways like amino acid biosynthesis. nih.gov Applying these technologies to cells or tissues treated with this compound could reveal its impact on global gene expression, protein modification, and metabolic fluxes. This approach, part of a "design-build-test-learn" cycle, uses high-throughput data to iteratively refine our understanding and engineer biological systems. youtube.com
Metabolomics, in particular, can trace the fate of the compound, identifying its downstream metabolites and the pathways it influences. nih.gov Transcriptomics can pinpoint which genes are activated or suppressed, offering clues about the transcription factors and signaling pathways involved. nih.gov Proteomics can identify direct protein-binding partners and downstream changes in protein phosphorylation or other modifications. nih.gov By integrating these data streams, researchers can construct detailed models of the compound's mechanism of action, moving beyond single-pathway analysis to a comprehensive network-level understanding.
Potential as a Research Tool for Modulating Indoleamine Pathways
This compound holds significant promise as a specialized research tool for investigating indoleamine pathways, which are critical for numerous physiological processes, including mood, sleep, and cognition. nih.gov The central molecules in these pathways are serotonin and melatonin, both derived from the essential amino acid L-tryptophan. nih.gov
The synthesis of serotonin begins with the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), a rate-limiting step. nih.govnih.gov 5-HTP is then converted to serotonin. nih.gov this compound is closely related to these key intermediates. It is considered a putative synthetic precursor of N-acetylserotonin, which itself is the immediate precursor to melatonin. nih.gov
By administering this compound in research settings, scientists can potentially modulate the levels of N-acetylserotonin and melatonin, bypassing some of the earlier regulatory steps in the pathway. Studies in rats have already shown that the compound can produce behavioral effects indicative of increased central nervous system serotonin activity, suggesting it can cross the blood-brain barrier and influence these pathways. nih.gov This makes it a valuable probe for exploring the distinct physiological roles of N-acetylserotonin and melatonin, helping to untangle their complex contributions to neurobiology.
Q & A
Q. What are the established biosynthetic pathways for N-Acetyl-5-hydroxy-L-tryptophan, and how can researchers validate these pathways in microbial systems?
- Methodological Answer : this compound is synthesized via enzymatic acetylation of 5-hydroxy-L-tryptophan (5-HTP). Key steps include:
Tryptophan hydroxylation : Use recombinant enzymes (e.g., tryptophan hydroxylase) to convert L-tryptophan to 5-HTP .
Acetylation : Employ acetyltransferases (e.g., from Chromobacterium violaceum) to acetylate 5-HTP .
Validation: Confirm pathway activity using LC-MS to detect intermediates and final product. Optimize expression vectors (e.g., pET systems) for enzyme overexpression in E. coli or yeast .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer :
- Fluorometric assays : Detect decarboxylase activity indirectly by measuring fluorescent derivatives (e.g., using ortho-phthalaldehyde) with sensitivity down to 40 pmol .
- HPLC with UV/fluorescence detection : Use C18 columns (e.g., 5 µm particle size) and mobile phases like methanol/water (70:30, 0.1% TFA) for separation. Calibrate against USP reference standards .
- LC-MS/MS : Employ MRM transitions (e.g., m/z 233 → 160) for specificity in complex samples .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis .
- Handling : Use inert atmospheres (argon/nitrogen) during weighing. Avoid prolonged exposure to humidity (>60% RH) or temperatures >25°C .
Q. What quality control parameters are critical for ensuring the purity of this compound in research?
- Methodological Answer :
- Purity criteria : ≥98% by TLC/HPLC, with residual solvents (e.g., ethanol) ≤0.5% per ICH guidelines .
- Reference standards : Cross-validate batches against USP 5-hydroxy-L-tryptophan RS. Perform Karl Fischer titration for moisture content (<1%) .
Advanced Research Questions
Q. How can metabolic engineering optimize the microbial production of this compound, and what are common bottlenecks?
- Methodological Answer :
- Strain engineering : Knock out competing pathways (e.g., serotonin synthesis) in E. coli using CRISPR-Cas8. Overexpress rate-limiting enzymes (e.g., acetyl-CoA synthetase) .
- Fed-batch fermentation : Maintain dissolved oxygen >30% and pH 6.8–7.2. Monitor 5-HTP accumulation to avoid feedback inhibition .
Bottlenecks: Low acetyltransferase activity; product toxicity at concentrations >10 mM .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Dose-response studies : Conduct acute toxicity assays (OECD 423) in rodents, monitoring organ weights and histopathology. Compare results to published thresholds (e.g., LD₅₀ >2,000 mg/kg in rats) .
- Mechanistic studies : Assess reactive metabolites (e.g., quinone intermediates) via glutathione depletion assays .
Q. What experimental designs are suitable for evaluating the neuropharmacological effects of this compound in vivo?
- Methodological Answer :
- Animal models : Use serotonin-depleted rats (e.g., para-chlorophenylalanine pretreatment) to study central effects. Measure 5-HT levels via microdialysis .
- Behavioral assays : Employ forced swim tests (FST) for antidepressant activity. Include controls for peripheral vs. central effects (e.g., peripheral decarboxylase inhibitors) .
Q. How do in vitro and in vivo pharmacokinetic profiles of this compound differ, and how can this inform dosing regimens?
- Methodological Answer :
- In vitro : Assess intestinal permeability using Caco-2 cell monolayers. Calculate apparent permeability (Papp) >1 × 10⁻⁶ cm/s for high absorption .
- In vivo : Conduct radiolabeled (¹⁴C) studies in rats. Fit data to two-compartment models; note acetylated metabolites in urine .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
